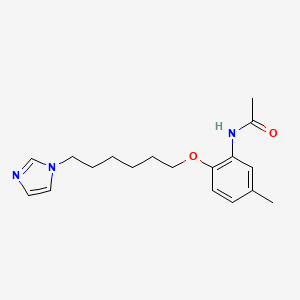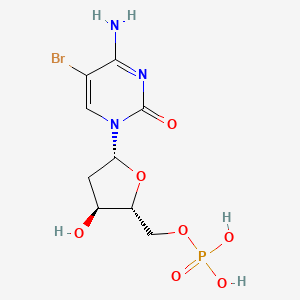![molecular formula C14H12N2O2S B12932375 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core fused with a benzylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves the condensation of appropriate aldehydes with imidazo[2,1-b]thiazole derivatives. One common method includes the use of benzaldehyde and 2-ethylimidazo[2,1-b]thiazole-3,6-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Pathways Involved: By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.
Comparación Con Compuestos Similares
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzylidene Derivatives: Compounds with benzylidene moieties also show comparable chemical reactivity and biological properties.
Uniqueness: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit EGFR and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of new anticancer agents .
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-2-ethylimidazo[2,1-b][1,3]thiazole-3,6-dione |
InChI |
InChI=1S/C14H12N2O2S/c1-2-11-13(18)16-10(12(17)15-14(16)19-11)8-9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+ |
Clave InChI |
YDXVRKXEBQRRFX-CSKARUKUSA-N |
SMILES isomérico |
CCC1C(=O)N2/C(=C/C3=CC=CC=C3)/C(=O)N=C2S1 |
SMILES canónico |
CCC1C(=O)N2C(=CC3=CC=CC=C3)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)





![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)

![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
